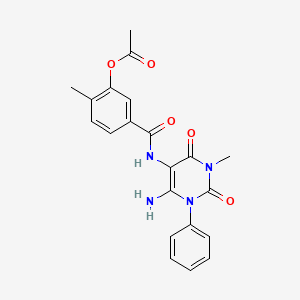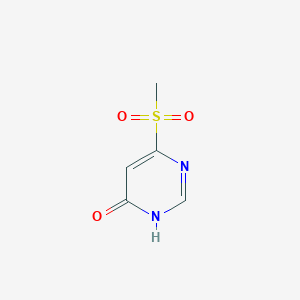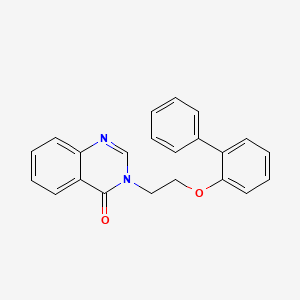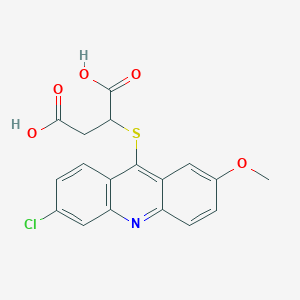
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is a complex organic compound that features a unique structure combining an acridine moiety with a sulfanylbutanedioic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid typically involves multiple steps, starting with the preparation of 6-chloro-2-methoxyacridine. This intermediate can be synthesized by reacting 6,9-dichloro-2-methoxyacridine with appropriate reagents under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the acridine ring.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with unique properties, such as enhanced fluorescence or specific binding affinities.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety can intercalate into DNA, disrupting its structure and function . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,9-Dichloro-2-methoxyacridine: A precursor in the synthesis of the target compound, known for its use in the preparation of various acridine derivatives.
9-Amino-6-chloro-2-methoxyacridine: A related compound used as a fluorescent probe and DNA intercalator.
4-Aminoquinoline: Another compound with similar applications in DNA intercalation and enzyme inhibition.
Uniqueness
2-(6-Chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid is unique due to its combination of an acridine moiety with a sulfanylbutanedioic acid group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Eigenschaften
CAS-Nummer |
5442-51-3 |
|---|---|
Molekularformel |
C18H14ClNO5S |
Molekulargewicht |
391.8 g/mol |
IUPAC-Name |
2-(6-chloro-2-methoxyacridin-9-yl)sulfanylbutanedioic acid |
InChI |
InChI=1S/C18H14ClNO5S/c1-25-10-3-5-13-12(7-10)17(26-15(18(23)24)8-16(21)22)11-4-2-9(19)6-14(11)20-13/h2-7,15H,8H2,1H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
ZALYDQBRKPRPPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)SC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


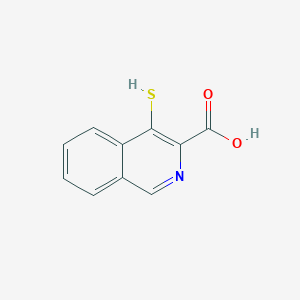
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
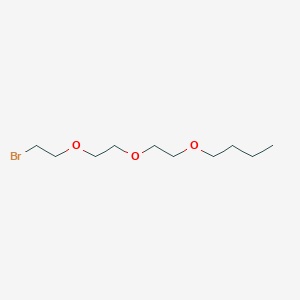
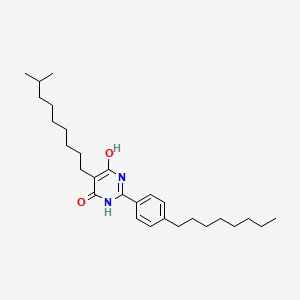
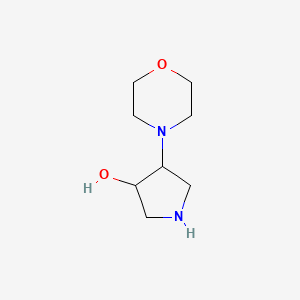
![5-(Hydroxymethyl)-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12921109.png)

![1-{[4-(Propan-2-yl)phenyl]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12921116.png)

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-](/img/structure/B12921140.png)
